

potential off-target effects of BPR1M97 in preclinical models

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Compound of Interest

Compound Name: BPR1M97

Cat. No.: B15617538

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BPR1M97 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with detailed information on the potential off-target effects of **BPR1M97** in preclinical models. The following troubleshooting guides and FAQs are designed to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of **BPR1M97**?

A1: **BPR1M97** is a dual-acting agonist for the mu-opioid peptide (MOP) receptor and the nociceptin/orphanin FQ peptide (NOP) receptor.^{[1][2][3]} It exhibits full agonist properties at the MOP receptor and acts as a G protein-biased agonist at the NOP receptor.^{[1][3]} This dual agonism is central to its potent antinociceptive effects and its improved safety profile compared to traditional opioids like morphine.^{[1][3]}

Q2: What are the known "off-target" effects of **BPR1M97** in preclinical models?

A2: In the context of **BPR1M97**, "off-target effects" are primarily understood as a significant reduction in the adverse effects typically associated with conventional MOP receptor agonists. Preclinical studies have not identified significant binding to other receptors outside of the opioid family. Instead, the dual agonism at MOP and NOP receptors leads to a favorable safety profile.^{[1][3]} Compared to morphine, **BPR1M97** demonstrates markedly less respiratory,

cardiovascular, and gastrointestinal dysfunction.[1][3] Additionally, it is associated with decreased global activity and reduced withdrawal symptoms.[1][3]

Q3: How does **BPR1M97**'s binding affinity for MOP and NOP receptors compare?

A3: **BPR1M97** displays high-affinity binding to both MOP and NOP receptors, with a slightly higher affinity for the MOP receptor. The binding affinities (K_i) have been determined to be 1.8 nM for the MOP receptor and 4.2 nM for the NOP receptor.[2][4]

Troubleshooting Guide

Issue: Unexpected side effects are observed in our animal models at what should be a therapeutic dose.

- Potential Cause 1: Animal Model Sensitivity. Different species or strains may have varying sensitivities to **BPR1M97**. The provided data is primarily from murine models.[4]
- Troubleshooting Step 1: Review the reported effective and maximum tolerated doses in the literature and compare them to your experimental design. The antinociceptive ED50 value in a thermal-stimulated pain model was reported as 127.1 ± 34.65 $\mu\text{g/kg}$. [1]
- Troubleshooting Step 2: Conduct a dose-response study in your specific animal model to determine the optimal therapeutic window and identify the onset of any adverse effects.
- Potential Cause 2: Route of Administration. The pharmacokinetic and pharmacodynamic profile of **BPR1M97** can vary with the route of administration. Most preclinical studies have utilized subcutaneous injection.[1][3]
- Troubleshooting Step 3: If using a different route of administration, consider that this may alter the bioavailability and metabolism of the compound, potentially leading to different outcomes. It may be necessary to adjust the dosage accordingly.

Issue: Difficulty replicating the reported G protein-biased agonism at the NOP receptor.

- Potential Cause: Assay System. The observation of biased agonism can be highly dependent on the specific cell line, receptor expression levels, and the signaling pathway being measured.

- Troubleshooting Step: Ensure your in vitro assay system is optimized for detecting G protein-dependent signaling (e.g., cAMP production) and β -arrestin recruitment. The literature specifies the use of cyclic-adenosine monophosphate production and β -arrestin assays.[\[1\]](#)[\[3\]](#) Comparison between these two pathways is essential to quantify bias.

Data Presentation

Table 1: In Vitro Binding Affinity and Potency of **BPR1M97**

Receptor	Binding Affinity (Ki)	Functional Assay	Potency (EC50)	Efficacy
MOP	1.8 nM [2] [4]	cAMP Production	Strong [1]	Full Agonist [1] [3]
β -arrestin-2	Strong [1]	Full Agonist [1] [3]		
NOP	4.2 nM [2] [4]	cAMP Production	Weak [1]	G protein-biased agonist [1] [3]

Table 2: In Vivo Antinociceptive Efficacy of **BPR1M97**

Preclinical Model	Route of Administration	Effective Dose (ED50)	Reference
Thermal-Stimulated Pain	Subcutaneous	127.1 \pm 34.65 μ g/kg	[1]
Murine Model of Cancer Pain	Subcutaneous	1.8 mg/kg	[2] [4]

Experimental Protocols

1. In Vitro cAMP Production Assay

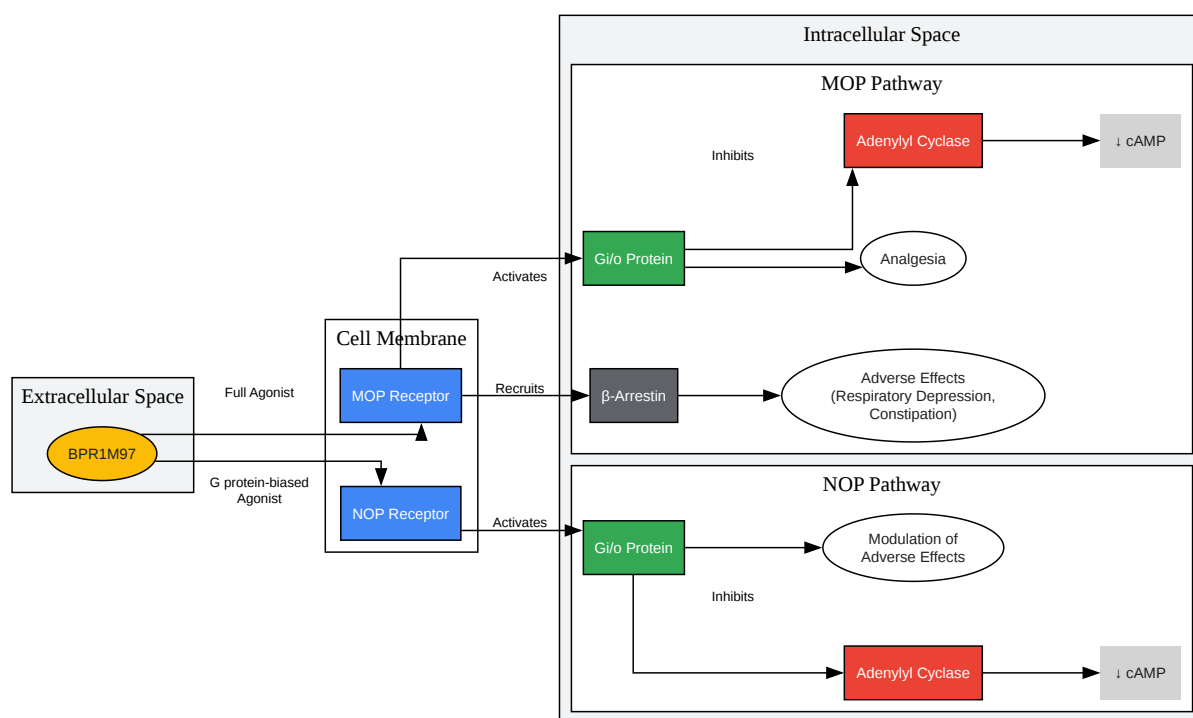
- Objective: To determine the functional potency and efficacy of **BPR1M97** at MOP and NOP receptors.
- Methodology:

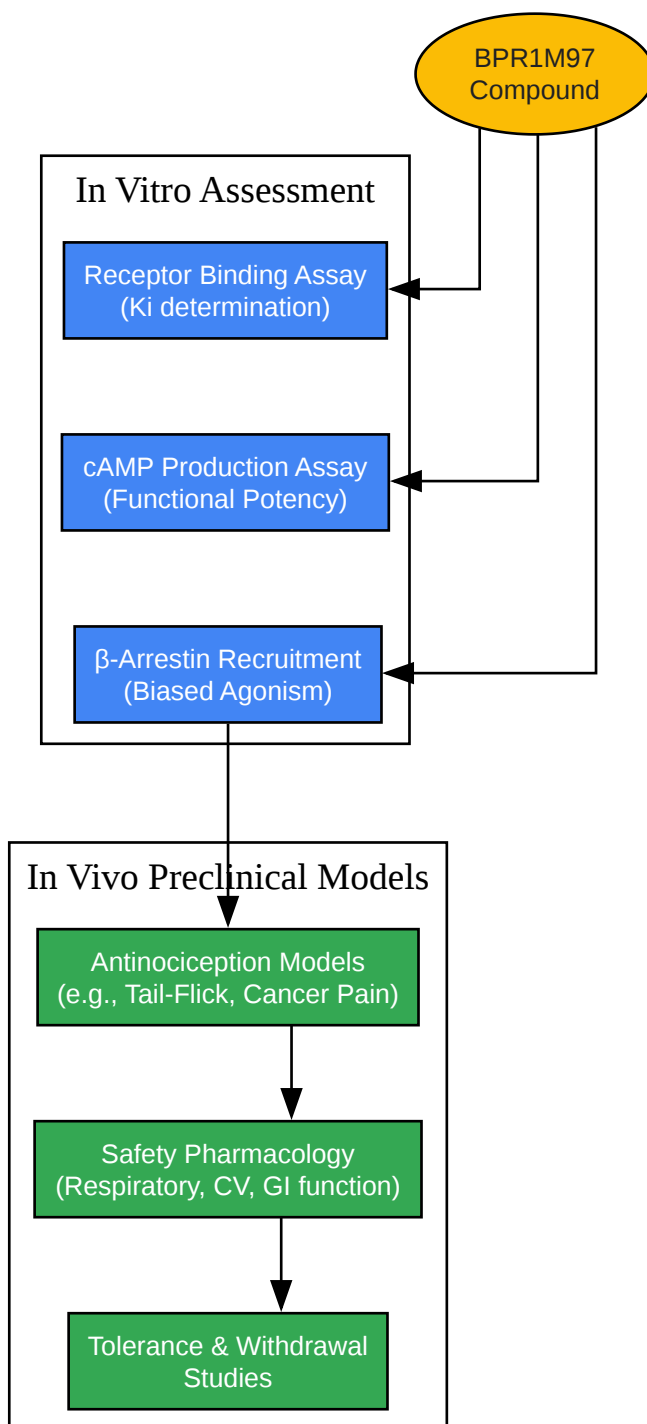
- Cells stably expressing either human MOP or NOP receptors are seeded in 96-well plates.
- The cells are then incubated with varying concentrations of **BPR1M97**.
- Forskolin is added to stimulate adenylate cyclase, leading to the production of cyclic adenosine monophosphate (cAMP).
- The intracellular cAMP levels are measured using a suitable assay kit (e.g., LANCE Ultra cAMP kit).
- The data is normalized to the response produced by a known agonist and vehicle control.
- Dose-response curves are generated to calculate EC50 and Emax values.

2. In Vivo Tail-Flick Test

- Objective: To assess the antinociceptive effects of **BPR1M97** in a model of acute thermal pain.
- Methodology:
 - Male C57BL/6 mice are used for the experiment.
 - A baseline tail-flick latency is determined by applying a radiant heat source to the tail and measuring the time to withdrawal. A cut-off time is set to prevent tissue damage.
 - Animals are administered **BPR1M97** or vehicle via subcutaneous injection.
 - The tail-flick latency is measured again at various time points post-injection (e.g., 15, 30, 60, 90, and 120 minutes).
 - The percentage of maximal possible effect (%MPE) is calculated for each animal at each time point.
 - Dose-response curves are constructed to determine the ED50 value.

Visualizations





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